molecular formula C56H86CaO6S2 B018910 Naphthalenesulfonic acid, dinonyl-, calcium salt CAS No. 57855-77-3

Naphthalenesulfonic acid, dinonyl-, calcium salt

Cat. No. B018910
CAS RN: 57855-77-3
M. Wt: 959.5 g/mol
InChI Key: MKFUUBCXQNCPIP-UHFFFAOYSA-L
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Description

Synthesis Analysis

The synthesis of Naphthalenesulfonic acid, dinonyl-, calcium salt involves a reaction between naphthalene and nonene to yield diisononylnaphthalene. Diisononylnaphthalene then undergoes sulfonation .


Molecular Structure Analysis

The molecular formula of Naphthalenesulfonic acid, dinonyl-, calcium salt is C56H86CaO6S2 . The molecular weight is 959.5 g/mol.


Chemical Reactions Analysis

Naphthalenesulfonic acid, dinonyl-, calcium salt can be analyzed by reverse phase (RP) HPLC method with simple conditions. The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid .


Physical And Chemical Properties Analysis

Naphthalenesulfonic acid, dinonyl-, calcium salt is a white to off-white powder that is slightly soluble in water . It is stable under normal conditions .

Scientific Research Applications

  • Toxicity and Environmental Impact : CaDNS has been studied for its toxicity to freshwater invertebrates, showing acute toxicity with LC50 values ranging from 0.47 to 12.1. Organic carbon in substrates significantly reduces this toxicity, but CaDNS remains notably more toxic than dinonylnaphthalene disulfonic acid (DNDS) in environments with no organic carbon (Matten et al., 2020).

  • Solubilization Applications : Sulfonates, including CaDNS, are used for solubilizing water and carboxylic acid, secondary solubilization of inorganic electrolytes, and production of calcium borate type overbased sulfonates (Inoue & Nose, 1988).

  • Separation of Metals : CaDNS effectively separates protactinium(V) from other mixed metal ions in n-hexane solution, with an average recovery of over 95%. Additionally, it's used in chromatographic separations of metal ions on impregnated papers (Wang, Chuang, & Tseng, 1975); (Sastri & Rao, 1963).

  • Medical and Biological Applications : It can extract 90% of alpha-emitting radioactive elements from urine, indicating potential for radiological applications (Lin & Weng, 1972). In developmental biology, exposure to CaDNS causes higher mortality and malformations in Western clawed frog embryos (Wallace et al., 2020).

  • Wastewater Treatment : CaDNS is recovered from concentrated salt wastewater using nanofiltration, which helps reduce environmental pollution and promotes reuse of this compound (Qin et al., 2014).

  • Analytical Chemistry : High-speed counter-current chromatography purifies "practical" grade naphthalenesulfonic acid for developing HPLC methods in color additive analysis (Weisz & Ito, 2008).

  • Dyes and Pigments : Synthesis and characterization of new subsidiary colors in D&C Red No. 34 and its lakes using CaDNS provide reference materials for batch certification of color additives in drugs and cosmetics (Belai et al., 2012).

  • Pollutant Adsorption : Modified sorbents with surfactants, including CaDNS, enhance adsorption of air pollutants like PAHs, BTEX, and heavy metals, indicating potential in environmental pollution control (Tseng et al., 2002).

  • Agricultural Research : Preliminary application of compounds including CaDNS amends physiological responses of pea plants under drought stress, suggesting potential in agricultural research (Sergiev et al., 2019).

Safety And Hazards

This material is considered hazardous by the OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. Protective gloves and eye or face protection are recommended when handling this substance .

properties

IUPAC Name

calcium;2,3-di(nonyl)naphthalene-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C28H44O3S.Ca/c2*1-3-5-7-9-11-13-15-19-24-23-25-20-17-18-22-27(25)28(32(29,30)31)26(24)21-16-14-12-10-8-6-4-2;/h2*17-18,20,22-23H,3-16,19,21H2,1-2H3,(H,29,30,31);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKFUUBCXQNCPIP-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=CC2=CC=CC=C2C(=C1CCCCCCCCC)S(=O)(=O)[O-].CCCCCCCCCC1=CC2=CC=CC=C2C(=C1CCCCCCCCC)S(=O)(=O)[O-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H86CaO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

959.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Naphthalenesulfonic acid, dinonyl-, calcium salt (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Naphthalenesulfonic acid, dinonyl-, calcium salt

CAS RN

57855-77-3
Record name Naphthalenesulfonic acid, dinonyl-, calcium salt (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Calcium bis(dinonylnaphthalenesulphonate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.429
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Two hundred grams of dinonylnaphthalene sulfonic acid solution of the composition used in Example 1 is placed in a 1000 ml. flask fitted with a stirrer, thermometer and condenser. The flask is heated and 8.55 g. of powdered calcium carbonate (10% excess based on the sulfonic acid) is added with agitation. After a few minutes, carbon dioxide evolution ceases. The mixture is refluxed for 30 minutes, then the solids are allowed to settle. A 10 ml. sample diluted with a mixture of heptane and isopropanol as described in Example 1, and then filtered to remove the excess carbonate, has a pH of about 6.0, indicating that the carbonate/acid equilibrium has been reached. Then 2.0 g. of calcium hydroxide in 98 g. of mineral oil is prepared and 2 mls. of the mixture is added (0.02 g. of strong base). Finally, 60 g. of mineral oil is added, and the heptane and water are distilled off. The remaining fluid is filtered hot, at 130°-140° C., through a pressure filter. There is produced a completely neutral solution of calcium dinonylnaphthalene sulfonate in mineral oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
SJ Wallace, AJA Leclerc, R Prosser… - … and Physiology Part D …, 2020 - Elsevier
Naphthalene sulfonic acids (NSAs) are used as additives in lubricants, dyes, and greases and commonly act as surfactants in many industrial processes. The calcium salt of dinonyl …
Number of citations: 3 www.sciencedirect.com
JK Jensen, TT Hildre - 2015 - ntnuopen.ntnu.no
The inlet for ventilation air to the cabin and cockpit is placed in the aircraft engines. The air supply is known as bleed air, which is used on most commercial aircraft. During leakage due …
Number of citations: 1 ntnuopen.ntnu.no
S Fischer, Å Almkvist, E Karlsson - 2006 - diva-portal.org
ExponeringsIndex finns framtaget för ca 10 000 kemikalier och ger ett grovt mått på exponering av ett antal primärrecipienter. Indexet bygger på den användningsbeskrivning samt …
Number of citations: 0 www.diva-portal.org

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